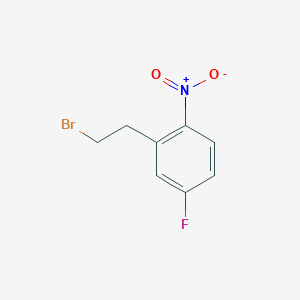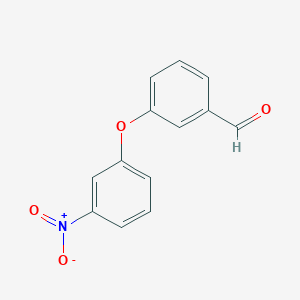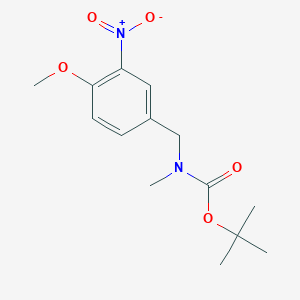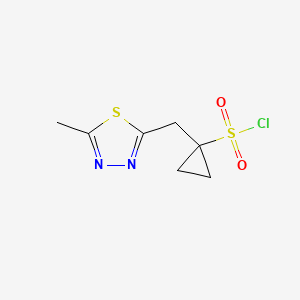
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a 1,3,4-thiadiazole ring substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: The 1,3,4-thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent such as phosphorus oxychloride.
Introduction of the methyl group: The methyl group can be introduced by alkylation of the thiadiazole ring using methyl iodide or a similar alkylating agent.
Formation of the cyclopropane ring: The cyclopropane ring can be synthesized by the reaction of an appropriate diazo compound with an alkene in the presence of a transition metal catalyst.
Formation of the sulfonyl chloride group: The sulfonyl chloride group can be introduced by the reaction of the corresponding sulfonic acid with thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also improve the overall efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The thiadiazole ring can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: The thiadiazole ring can also be reduced to form thiol or thioether derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Major Products
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate derivatives: Formed by the reaction with alcohols.
Sulfoxide and sulfone derivatives: Formed by oxidation of the thiadiazole ring.
Thiol and thioether derivatives: Formed by reduction of the thiadiazole ring.
Wissenschaftliche Forschungsanwendungen
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophilic sites in biological molecules. This interaction can lead to
Eigenschaften
Molekularformel |
C7H9ClN2O2S2 |
|---|---|
Molekulargewicht |
252.7 g/mol |
IUPAC-Name |
1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S2/c1-5-9-10-6(13-5)4-7(2-3-7)14(8,11)12/h2-4H2,1H3 |
InChI-Schlüssel |
HLIYDQDCMULUTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)CC2(CC2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
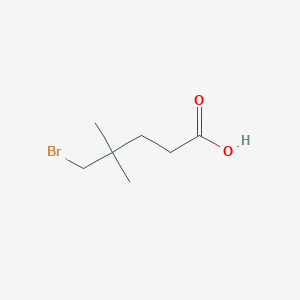
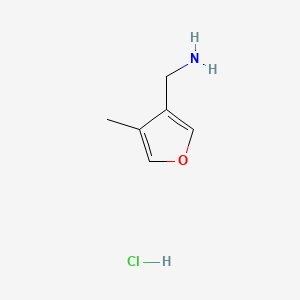
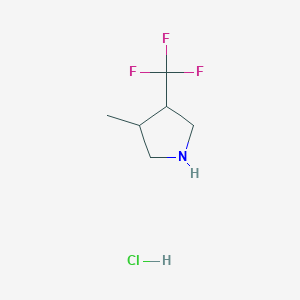

![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
